

PM-43I: Application Notes and Protocols for In Vitro Research

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Compound of Interest

Compound Name: PM-43I

Cat. No.: B15610900

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Introduction

PM-43I is a novel, potent, and cell-permeable small molecule inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5) and STAT6.^{[1][2][3]} As a phosphopeptidomimetic, **PM-43I** is designed to competitively bind to the Src homology 2 (SH2) domains of STAT5 and STAT6.^{[1][4]} This binding action prevents their interaction with phosphorylated tyrosine residues on cytokine receptors, such as the IL-4 receptor α (IL-4R α), thereby inhibiting their phosphorylation and subsequent activation.^{[1][2]} The inhibition of STAT5 and STAT6 activation blocks their dimerization, nuclear translocation, and downstream gene transcription, which are critical steps in various cellular processes, including immune responses and cell proliferation.^[1] These application notes provide detailed protocols for the use of **PM-43I** in in vitro studies to investigate its biological effects.

Mechanism of Action

PM-43I targets the highly conserved SH2 domains of STAT5 and STAT6, which are crucial for their activation.^{[1][2][4]} In the context of allergic inflammation, cytokines like IL-4 and IL-13 activate the JAK-STAT signaling pathway. This leads to the phosphorylation of the IL-4R α chain, creating docking sites for the SH2 domain of STAT6.^{[2][5]} Upon binding, STAT6 is phosphorylated by Janus kinases (JAKs), dimerizes, and translocates to the nucleus to induce the transcription of target genes. **PM-43I** acts as a competitive inhibitor at the SH2 domain, preventing the binding of STAT6 to the phosphorylated receptor and thus inhibiting the entire

downstream signaling cascade.[1][2] Due to significant sequence similarity in their SH2 domains, **PM-43I** also effectively inhibits STAT5 activation.[4]

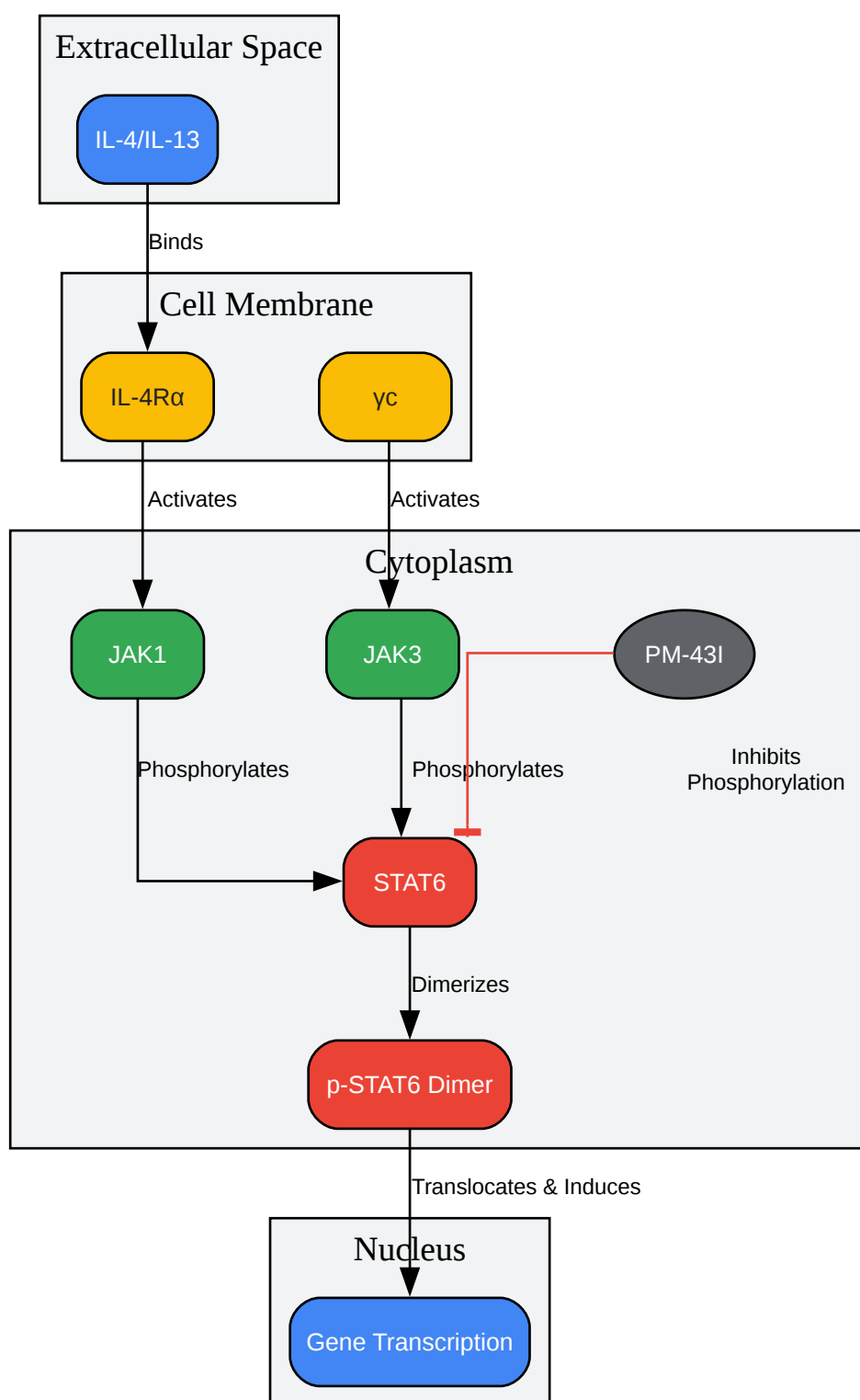
Data Presentation

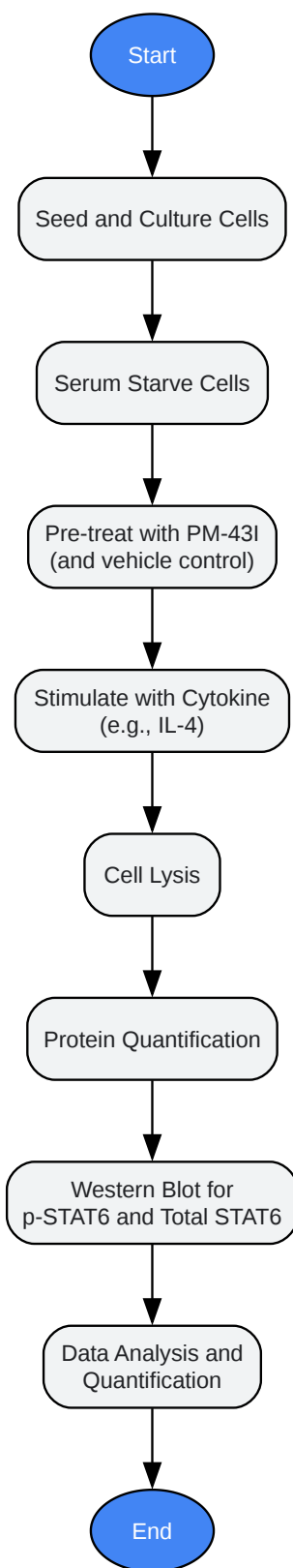
The following table summarizes the quantitative data for the in vitro efficacy of **PM-43I**.

Parameter	Value	Cell Line	Notes	Reference
IC50 (recombinant STAT6)	1.8 μ M	N/A	Reflects binding affinity to the isolated protein.	[1][6]
In-cell STAT6 Inhibition	1 - 2.5 μ M	Beas-2B	Concentration range for effective inhibition of IL-4 stimulated STAT6 phosphorylation.	[1][4]
STAT6 Phosphorylation Inhibition	18% of control	Beas-2B	At a concentration of 2.5 μ M.	[1]
STAT6 Phosphorylation Inhibition	21% of control	Beas-2B	At a concentration of 5 μ M.	[1]

Signaling Pathway

The diagram below illustrates the IL-4/IL-13 signaling pathway and the inhibitory action of **PM-43I**.





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